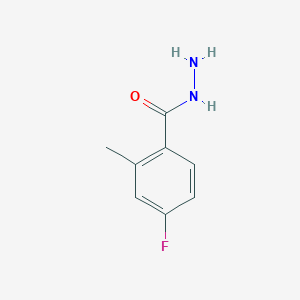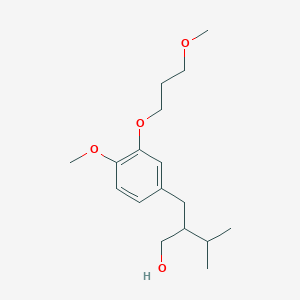![molecular formula C11H11N3 B13659565 2-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B13659565.png)
2-Methyl-[3,3'-bipyridin]-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-[3,3’-bipyridin]-5-amine is a bipyridine derivative, which is a class of compounds known for their extensive applications in various fields such as coordination chemistry, catalysis, and material science. Bipyridines are characterized by the presence of two pyridine rings connected by a single bond, and the specific substitution pattern in 2-Methyl-[3,3’-bipyridin]-5-amine imparts unique chemical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bipyridine derivatives, including 2-Methyl-[3,3’-bipyridin]-5-amine, typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst.
Stille Coupling: This method uses an organotin compound and a halopyridine, also catalyzed by palladium.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halopyridine.
Ullmann Coupling: This method involves the homocoupling of halopyridines using copper as a catalyst.
Industrial Production Methods
Industrial production of bipyridine derivatives often employs continuous flow synthesis techniques to enhance efficiency and selectivity. For example, α-methylation of pyridines can be achieved using a bench-top continuous flow setup, which provides a greener alternative to traditional batch reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-[3,3’-bipyridin]-5-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and alkyl halides (e.g., CH₃I).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can yield primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
2-Methyl-[3,3’-bipyridin]-5-amine has a wide range of applications in scientific research:
Biology: It can be used in the design of biologically active molecules, such as enzyme inhibitors or receptor agonists.
Wirkmechanismus
The mechanism of action of 2-Methyl-[3,3’-bipyridin]-5-amine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, depending on the specific application. For example, in catalysis, the metal-ligand complex can facilitate the activation of substrates and promote chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used bipyridine derivative known for its strong coordination with metal ions.
4,4’-Bipyridine: Another bipyridine derivative with applications in coordination chemistry and material science.
Uniqueness
2-Methyl-[3,3’-bipyridin]-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other bipyridine derivatives. This uniqueness makes it valuable in specialized applications, such as the design of specific metal-ligand complexes for catalysis or material science.
Eigenschaften
Molekularformel |
C11H11N3 |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
6-methyl-5-pyridin-3-ylpyridin-3-amine |
InChI |
InChI=1S/C11H11N3/c1-8-11(5-10(12)7-14-8)9-3-2-4-13-6-9/h2-7H,12H2,1H3 |
InChI-Schlüssel |
ZYTKETJVKULELV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)N)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(S)-2-[(1-Methyl-2-pyrrolidinyl)methyl]isoindoline Dihydrochloride](/img/structure/B13659500.png)




![6-Iodo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13659525.png)

![2-Chloro-4-[(2,6-dimethylphenoxy)methyl]pyrimidine](/img/structure/B13659538.png)

